5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid
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Overview
Description
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of a chloro and fluoro substituent on the indole ring, along with a triisopropylsilyl group and a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with an indole derivative.
Halogenation: The indole derivative undergoes halogenation to introduce the chloro and fluoro substituents.
Silylation: The triisopropylsilyl group is introduced through a silylation reaction using a suitable silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors. The triisopropylsilyl group can provide steric hindrance, affecting the compound’s reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-fluoro-1H-indole-6-carboxylic acid: Lacks the triisopropylsilyl group.
4-Fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid: Lacks the chloro substituent.
5-Chloro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid: Lacks the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents, along with the triisopropylsilyl group and carboxylic acid functional group, makes 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid unique
Properties
Molecular Formula |
C18H25ClFNO2Si |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-chloro-4-fluoro-1-tri(propan-2-yl)silylindole-6-carboxylic acid |
InChI |
InChI=1S/C18H25ClFNO2Si/c1-10(2)24(11(3)4,12(5)6)21-8-7-13-15(21)9-14(18(22)23)16(19)17(13)20/h7-12H,1-6H3,(H,22,23) |
InChI Key |
RHONUBFAKCGZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C(=C2F)Cl)C(=O)O |
Origin of Product |
United States |
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